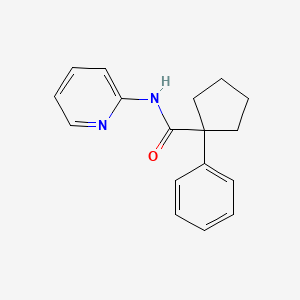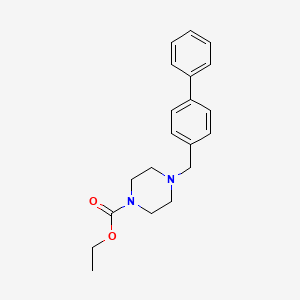![molecular formula C19H23NO3 B5720223 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide, also known as DMPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPEB belongs to the class of benzamides and is a potent and selective antagonist of the dopamine D3 receptor.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway, which is involved in the reward pathway in the brain. By blocking the dopamine D3 receptor, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide inhibits the effects of dopamine on this pathway, which is thought to be responsible for the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has been shown to have potent and selective antagonistic effects on the dopamine D3 receptor. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has been shown to inhibit the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has also been studied for its potential applications in the treatment of schizophrenia, as the dopamine D3 receptor is implicated in the pathophysiology of schizophrenia.
実験室実験の利点と制限
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in the brain. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has also been shown to be effective in inhibiting the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has some limitations, such as its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide. One potential direction is the optimization of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide to improve its pharmacokinetic properties, such as its bioavailability and half-life. Another potential direction is the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide analogs with improved selectivity and potency. Additionally, further research is needed to fully understand the role of the dopamine D3 receptor in drug addiction and other neuropsychiatric disorders. Overall, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has significant potential for use in scientific research and drug development.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide involves several steps, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. The resulting compound is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide. The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has been optimized to yield high purity and high yield.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has been extensively studied for its potential applications in scientific research. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the reward pathway in the brain. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has been shown to inhibit the effects of cocaine and other drugs of abuse, making it a potential treatment for drug addiction. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide has also been studied for its potential applications in the treatment of schizophrenia, as the dopamine D3 receptor is implicated in the pathophysiology of schizophrenia.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13-9-14(2)11-16(10-13)19(21)20-8-7-15-5-6-17(22-3)18(12-15)23-4/h5-6,9-12H,7-8H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWTFMWSVNXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)


![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)

![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)